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molecular formula C13H14N2O2 B5782165 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No. B5782165
M. Wt: 230.26 g/mol
InChI Key: OWLRIHUHKJIHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968230

Procedure details

A mixture of 12.3 g. of L-proline, 17.7 g. of N-mthyl isatoic anhydride and 100 ml. of dimethyl sulfoxide is heated on a steam bath for 40 minutes. The mixture is cooled and diluted with 250 ml. of cold water. The precipitate is recovered by filtration, washed with water and then ether, air dried and then recrystallized from ethanol yielding the intermediate L-1-(N-methylanthrailoyl)proline, melting point 140°-142°C., [α]D25 -165°C. (1.1%, methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=O.[C:9]12[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH:14][C:13](=O)O[C:10]2=[O:11].CS(C)=O>O>[CH3:13][N:14]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:9]=2[C:10](=[O:11])[N:1]2[CH2:8][CH2:7][CH2:6][CH:2]2[C:3]1=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.3 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with 250 ml
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol yielding the intermediate L-1-(N-methylanthrailoyl)proline, melting point 140°-142°C., [α]D25 -165°C. (1.1%, methanol)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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